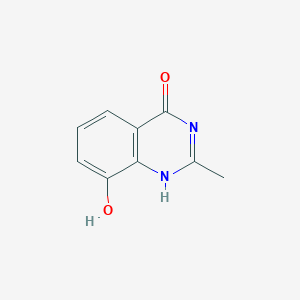

8-hydroxy-2-methyl-1H-quinazolin-4-one

Description

8-hydroxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Properties

IUPAC Name |

8-hydroxy-2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDAOHJWLUNFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The copper-catalyzed method involves a tandem imidoylative cross-coupling and cyclocondensation between 2-isocyanobenzoates and amines. This approach, developed by, enables the synthesis of structurally diverse quinazolin-4-ones. For 8-hydroxy-2-methyl-1H-quinazolin-4-one, the reaction would require a 2-methyl-substituted 2-isocyanobenzoate and a hydroxylamine derivative to introduce the 8-hydroxy group.

Key steps include:

-

Preparation of 2-isocyanobenzoates : Starting from methyl anthranilate, formylation with POCl₃ and Et₃N in CH₂Cl₂ yields the isocyanide precursor.

-

Coupling with amines : Reaction with hydroxylamine or a protected hydroxylamine derivative in the presence of Cu(OAc)₂·H₂O and Et₃N facilitates cyclocondensation.

Optimization Insights

Challenges and Adaptations

While the method excels in producing 3-alkylated/arylated quinazolinones (e.g., 4b–4h ), introducing the 8-hydroxy group necessitates strategic modifications:

-

Hydroxylamine utilization : Direct use of hydroxylamine risks overoxidation; protected derivatives (e.g., O-benzylhydroxylamine) may mitigate this.

-

Post-synthetic modification : Hydrolysis of a nitro or methoxy group at position 8 could yield the desired hydroxy moiety, though this adds steps.

Electrochemical Reduction of Nitro Precursors

Cathodic Synthesis Pathway

The electrosynthesis method reported by offers a sustainable route to this compound (referred to as 6a in the study). This one-pot process reduces methyl-(2-nitrobenzoyl)carbamates electrochemically, converting the nitro group to a hydroxyl group.

Procedure Highlights

Scalability and Efficiency

The method’s scalability is demonstrated in Table 1:

| Scale (mmol) | Yield (%) | Faradaic Efficiency (%) |

|---|---|---|

| 3.00 | 77 | 85 |

| 7.50 | 75 | 82 |

| 15.00 | 72 | 78 |

Key advantages include:

-

Green chemistry : Eliminates stoichiometric reductants like Zn or Fe.

-

Gram-scale production : 15 mmol reactions yield 2.19 g of 6a .

Comparative Analysis of Methods

Reaction Conditions and Yield

Practical Considerations

-

Copper method : Suitable for generating analogues with varied substituents but requires hydroxylamine derivatives or post-modification.

-

Electrosynthesis : Ideal for direct hydroxy introduction and large-scale production but demands specialized equipment.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone ring, leading to different substituted derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and amines are used under conditions like reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

8-hydroxy-2-methyl-1H-quinazolin-4-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 8-hydroxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in the position of the hydroxyl group and the presence of a methyl group.

Quinazolinone derivatives: Various derivatives with different substituents exhibit unique biological activities and chemical properties.

Uniqueness

8-hydroxy-2-methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups play crucial roles in its interactions with biological targets and its overall stability.

Q & A

Q. What are the established synthetic routes for 8-hydroxy-2-methyl-1H-quinazolin-4-one, and what are their methodological advantages?

Methodological Answer: The synthesis typically involves condensation reactions between anthranilic acid derivatives and carbonyl-containing reagents. For example:

- Traditional route : Reacting 2-aminobenzamide with methyl ketones under acidic or basic conditions (e.g., HCl or NaOH) to form the quinazolinone core .

- Green synthesis : Oxidative coupling of 2-aminobenzamide with benzyl alcohol derivatives using t-BuONa as a base and oxygen as an oxidant, achieving yields up to 84% .

| Method | Catalyst/Conditions | Yield | Key Advantage |

|---|---|---|---|

| Acid/base condensation | HCl/NaOH, reflux | 60–75% | Simplicity, low cost |

| Oxidative coupling | t-BuONa, O₂, 120°C | 84% | Environmentally benign, no metal catalysts |

Q. How is this compound structurally characterized in research settings?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., analogs like 8-benzyloxy-2-methylquinazolin-4-one show planar quinazolinone cores with intermolecular O–H···N interactions) .

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validated via high-resolution MS .

Q. What standard pharmacological assays are used to evaluate its bioactivity?

Methodological Answer:

- Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents, with dose-dependent comparisons to reference drugs like phenobarbital .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., tyrosine kinase) using fluorescence-based substrates .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and reduce byproducts?

Methodological Answer:

- Catalyst screening : Test heterogeneous catalysts (e.g., zeolites or silica-supported acids) to enhance regioselectivity and reduce side reactions .

- Reaction parameter optimization :

- Temperature gradients (e.g., 80–140°C) to balance reaction rate and decomposition.

- Solvent-free conditions or green solvents (e.g., ethanol/water mixtures) to improve atom economy .

- In situ monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Structural validation : Compare substituent effects (e.g., electron-withdrawing groups on C-6/C-8) using SAR studies. For example, 5-chloro-6-(4-fluorophenyl) analogs show enhanced anticonvulsant activity due to improved lipophilicity .

- Assay standardization :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls.

- Validate results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

Q. What advanced spectroscopic/computational methods aid in understanding its reactivity?

Methodological Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites using Gaussian09 at the B3LYP/6-31G(d) level. For example, the C-2 methyl group stabilizes the quinazolinone ring via hyperconjugation .

- In situ NMR kinetics : Monitor tautomerization (e.g., lactam-lactim equilibria) in DMSO-d₆ to assess pH-dependent stability .

- XAS/XRD : Study metal coordination (e.g., Cu²⁺ or Fe³⁺ complexes) for catalytic or therapeutic applications .

Q. How can derivatives be designed to enhance pharmacokinetic properties?

Methodological Answer:

- Bioisosteric replacement : Substitute the hydroxyl group with a methoxy or trifluoromethyl group to improve metabolic stability .

- Prodrug strategies : Esterify the hydroxyl group (e.g., acetyl or PEG-linked esters) for controlled release .

- LogP optimization : Introduce polar substituents (e.g., -SO₂NH₂) to balance solubility and membrane permeability .

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC analysis .

- Plasma stability assays : Incubate with human plasma at 37°C and quantify degradation via LC-MS/MS .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months to assess shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.